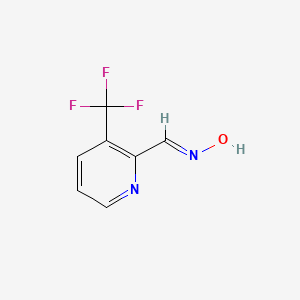

3-(Trifluoromethyl)picolinaldehyde oxime

Description

3-(Trifluoromethyl)picolinaldehyde oxime (IUPAC name: N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine) is a pyridine-based oxime compound characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the pyridine ring and an oxime (-CH=N-OH) functional group at the 2-position. Its molecular formula is C₇H₅F₃N₂O, with a molecular weight of 190.12 g/mol (calculated from ). The compound’s structure is defined by the SMILES notation C1(C=NO)=NC=CC=C1C(F)(F)F and InChI key CGVPECRRBNDRGT-UHFFFAOYSA-N .

Properties

IUPAC Name |

(NE)-N-[[3-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-3-11-6(5)4-12-13/h1-4,13H/b12-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVPECRRBNDRGT-UUILKARUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N/O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)picolinaldehyde oxime typically involves the reaction of 3-(trifluoromethyl)picolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime derivative.

Industrial Production Methods

Industrial production methods for 3-(Trifluoromethyl)picolinaldehyde oxime may involve more scalable and efficient processes. One such method includes the preparation of 3-(trifluoromethyl)picolinaldehyde through a series of steps involving nitration, reduction, and diazotization, followed by the reaction with hydroxylamine to form the oxime. These methods are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)picolinaldehyde oxime undergoes various types of chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides or other related compounds.

Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Hydrosilanes and boron-based catalysts are frequently used for the reduction of oximes.

Substitution: Various electrophiles can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides and related compounds.

Reduction: Secondary amines.

Substitution: Functionalized derivatives with different substituents replacing the oxime group.

Scientific Research Applications

3-(Trifluoromethyl)picolinaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)picolinaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and enzymes more effectively .

Comparison with Similar Compounds

3-Phenylpicolinaldehyde Oxime

- Molecular Formula : C₁₂H₉N₂O

- Molecular Weight : 197.21 g/mol

- Key Features : A phenyl group at the 3-position instead of -CF₃.

- Comparison : The phenyl group is electron-neutral compared to the strongly electron-withdrawing -CF₃. This difference likely results in reduced acidity of the oxime proton and altered binding affinity in sensor applications. The parent aldehyde (3-phenylpicolinaldehyde) has HRMS m/z 337.1737 (M+H)+ and distinct ¹³C NMR signals (e.g., δ 191.7 for the aldehyde carbon), suggesting that the oxime derivative would exhibit shifted spectral profiles due to the -CH=N-OH group .

3-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde Oxime

- Molecular Formula : C₁₄H₈F₆N₂O

- Molecular Weight : 350.22 g/mol

- Key Features : Two -CF₃ groups at the 3- and 5-positions of the pendant phenyl ring.

- The parent aldehyde (10t) shows HRMS m/z 296.2012 (M+H)+ and ¹³C NMR δ 191.5 (aldehyde carbon), indicating a more deshielded environment compared to mono-CF₃ analogs .

Functional Analogs: Trifluoromethylated Oximes

3'-(Trifluoromethyl)acetophenone Oxime

- Molecular Formula: C₉H₇F₃NO

- Molecular Weight : 202.16 g/mol

- Key Features: An acetophenone backbone with a -CF₃ group on the benzene ring.

- This compound is restricted to research applications, as noted in , and lacks reported spectral or reactivity data .

Simplified Pyridine Oximes

3-Pyridineaidoxime

- Molecular Formula : C₅H₆N₂O

- Molecular Weight : 110.11 g/mol

- Key Features : A bare pyridine-oxime structure without substituents.

- Comparison: The lack of -CF₃ or aryl groups results in weaker electron-withdrawing effects, making it less reactive in electrophilic substitutions.

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Parent aldehydes (e.g., 10i, 10t) are synthesized via established procedures, suggesting that their oximes could be accessible for further study .

- Data Gaps : Experimental HRMS or NMR data for the oxime forms are lacking in the evidence, highlighting a need for future characterization.

Biological Activity

3-(Trifluoromethyl)picolinaldehyde oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications. This article reviews the biological activity of 3-(Trifluoromethyl)picolinaldehyde oxime, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-(Trifluoromethyl)picolinaldehyde oxime has the chemical formula C_7H_6F_3N_2O and is characterized by a picolinaldehyde backbone with an oxime functional group. The presence of the trifluoromethyl group (−CF₃) significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-(Trifluoromethyl)picolinaldehyde oxime is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other oxime derivatives known for their enzyme inhibitory properties.

- Antioxidant Activity : Preliminary studies suggest that 3-(Trifluoromethyl)picolinaldehyde oxime exhibits antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Effects : There are indications that this compound may possess antimicrobial activity against certain bacterial strains, although detailed studies are still required.

Research Findings and Case Studies

Recent studies have highlighted the potential of 3-(Trifluoromethyl)picolinaldehyde oxime in various biological assays:

- Antitumor Activity : In vitro tests have shown that 3-(Trifluoromethyl)picolinaldehyde oxime can induce apoptosis in cancer cell lines. A study demonstrated a dose-dependent cytotoxic effect on A549 lung cancer cells with an IC₅₀ value of approximately 15 µM, indicating significant antitumor potential .

- Antimicrobial Activity : The compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

- Biochemical Assays : In biochemical assays assessing enzyme inhibition, 3-(Trifluoromethyl)picolinaldehyde oxime showed promising results against acetylcholinesterase, suggesting potential applications in neuropharmacology .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.